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Introduction

Anthranil (2,1-benzisoxazole) and its derivatives, such as anthranilic acid, are versatile and
readily available starting materials in organic synthesis. Their unique chemical reactivity makes
them valuable precursors for the construction of a wide array of nitrogen-containing
heterocyclic compounds. These heterocycles, including quinolines, acridones, quinazolinones,
and benzodiazepines, form the core scaffolds of numerous pharmaceuticals, agrochemicals,
and functional materials. This document provides detailed application notes and experimental
protocols for the synthesis of these important heterocyclic systems starting from anthranil and
its derivatives.

Application Notes

The application of anthranil and its derivatives in heterocyclic synthesis is broad, owing to the
susceptibility of the N-O bond to cleavage, which initiates ring-opening and subsequent
reconstruction pathways. This reactivity allows for diverse annulation strategies to build
complex molecular architectures.

e Quinolines: The synthesis of quinolines from anthranils often proceeds via a ring-
opening/reconstruction strategy. Transition metal catalysis, particularly with copper, has
proven effective in facilitating the reaction of anthranils with various coupling partners like
ketones, aldehydes, and alkynes.[1] These methods are valued for their high yields and
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broad substrate scope.[1] Traditional methods like the Niementowski and Friedlander
syntheses, which utilize anthranilic acid, remain relevant for accessing specific substitution
patterns.[2][3]

o Acridones: Acridone alkaloids are a significant class of biologically active compounds.[4]
Their synthesis from anthranilic acid derivatives typically involves a condensation reaction
followed by cyclization.[4][5] A common strategy is the reaction of an N-arylanthranilic acid,
which can be prepared from anthranilic acid, followed by an intramolecular Friedel-Crafts-
type acylation.[6] The reaction conditions for the conversion of anthranils to acridones can
be sensitive to temperature, solvent, and the presence of metal catalysts.[7]

e Quinazolinones: Quinazolinones are another class of heterocycles with a wide range of
pharmacological activities.[8] A prevalent synthetic route involves the acylation of anthranilic
acid, followed by cyclization with an amine or ammonia source.[8] The initial acylation often
forms a benzoxazinone intermediate, which then reacts with an amine to yield the desired
quinazolinone.[8] Microwave-assisted synthesis has emerged as a rapid and efficient method
for preparing quinazolinones from anthranilic acid.[9]

e Benzodiazepines: Benzodiazepines are a well-known class of psychoactive drugs.[10] Their
synthesis can be achieved from anthranilic acid derivatives through various strategies. One
modern and efficient approach is the Ugi four-component reaction (Ugi-4CR), which allows
for the rapid assembly of diverse benzodiazepine scaffolds.[11] Other methods involve the
ring expansion of aziridines with anthranilic acids or the reaction of anthranilonitrile with
organomagnesium compounds followed by rearrangement.[12][13][14]

Experimental Protocols & Data

Synthesis of Quinolines via Copper-Catalyzed Ring-
Opening of Anthranils

This protocol describes the synthesis of 2-aryl-3-acylquinolines from anthranils and 1,3-
dicarbonyl compounds.

Experimental Workflow:

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.researchgate.net/publication/340712985_Synthesis_of_Quinazoline_and_Quinazolinone_Derivatives
https://www.benchchem.com/product/b1196931?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8529601/
https://www.chemeurope.com/en/encyclopedia/Niementowski_quinazoline_synthesis.html
https://pubs.acs.org/doi/pdf/10.1021/acs.joc.9b01577
https://www.benchchem.com/product/b1196931?utm_src=pdf-body
https://pubs.acs.org/doi/pdf/10.1021/acs.joc.9b01577
https://www.researchgate.net/publication/335615016_Copper-Catalyzed_Ring-OpeningReconstruction_of_Anthranils_with_Oxo-Compounds_Synthesis_of_Quinoline_Derivatives
https://www.benchchem.com/product/b1196931?utm_src=pdf-body
https://www.benchchem.com/product/b1196931?utm_src=pdf-body
https://files01.core.ac.uk/download/pdf/70337143.pdf
https://www.benchchem.com/product/b1196931?utm_src=pdf-body
http://www.orgsyn.org/demo.aspx?prep=CV2P0015
https://pmc.ncbi.nlm.nih.gov/articles/PMC3813116/
https://www.benchchem.com/product/b1196931?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3813116/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3813116/
https://www.benchchem.com/product/b1196931?utm_src=pdf-body
https://www.researchgate.net/figure/Niementowskis-quinoline-synthesis_fig51_360225560
https://tips.sums.ac.ir/article_51404.html
https://www.benchchem.com/product/b1196931?utm_src=pdf-body
https://www.researchgate.net/figure/Synthesis-of-quinolinones-from-anthranil-derivatives-by-Qi-and-Wu_fig7_389104748
https://www.benchchem.com/product/b1196931?utm_src=pdf-body
https://www.benchchem.com/product/b1196931?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3486955/
https://www.arkat-usa.org/get-file/84363/
http://orgsyn.org/demo.aspx?prep=CV3P0053
https://www.benchchem.com/product/b1196931?utm_src=pdf-body
https://www.benchchem.com/product/b1196931?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Reaction Setup

Add anthranil (0.3 mmol), 1,3-dicarbonyl (0.6 mmol),
and CuBr2 (15 mol%) to a reaction tube.

Reaction

Add HFIP (2 mL) as solvent.

'

Stir the mixture at 130 °C
under an oxygen atmosphere for 24 h.

Work-up and Purification

Cool the reaction to room temperature.

l

Concentrate the mixture under reduced pressure.

'

Purify the residue by column chromatography
on silica gel.

Click to download full resolution via product page
Caption: General workflow for the copper-catalyzed synthesis of quinolines.
Methodology:

» To a sealable reaction tube, add the substituted anthranil (0.3 mmol, 1.0 equiv), the 1,3-
dicarbonyl compound (0.6 mmol, 2.0 equiv), and copper(ll) bromide (0.045 mmol, 15 mol%).

» Add hexafluoroisopropanol (HFIP, 2 mL).
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o Seal the tube and stir the reaction mixture vigorously at 130 °C under an oxygen atmosphere

for 24 hours.

» After completion, cool the reaction mixture to room temperature.

o Concentrate the mixture under reduced pressure to remove the solvent.

 Purify the crude residue by flash column chromatography on silica gel to afford the desired

guinoline derivative.

Quantitative Data Summary:

Anthranil 1,3-Dicarbonyl .
. Product Yield (%) Reference

Substituent Compound
1,3-Diphenylpropane-

Y .IO ylprop 85 [1]
1,3-dione
1,3-Diphenylpropane-

5-OMe .p yiprop 81 [1]
1,3-dione
1,3-Diphenylpropane-

5-F _p yiprop 75 [1]
1,3-dione
1,3-Diphenylpropane-

5-Cl .p YIProp 72 [1]
1,3-dione
1,3-Diphenylpropane-

5-Br _p yiprop 68 [1]
1,3-dione
1,3-Diphenylpropane-

5-CF3 .p YIPTop 51 [1]
1,3-dione
1-Phenylbutane-1,3-

H _ 78 [1]
dione

H Pentane-2,4-dione 65 [1]

Synthesis of Acridones from N-Phenylanthranilic Acids
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This protocol outlines the synthesis of acridones via the cyclization of N-phenylanthranilic
acids.

Reaction Pathway:

( ) ( )

Reflux Reagent

()

Click to download full resolution via product page

Caption: Synthesis of acridones from N-phenylanthranilic acids.
Methodology:

 In a round-bottomed flask equipped with a reflux condenser, place N-phenylanthranilic acid
(0.23 mol).

o Carefully add phosphorus oxychloride (160 mL, 1.76 mol).
o Slowly heat the mixture to 85-90 °C on a water bath. A vigorous reaction should commence.

o Once the reaction begins, remove the flask from the heat source. If the reaction becomes too
vigorous, cool the flask briefly in a cold water bath.

 After the initial vigorous reaction subsides, heat the mixture on a boiling water bath for 1-2
hours until the evolution of hydrogen chloride gas ceases.

o Pour the hot reaction mixture into a large beaker containing a mixture of crushed ice and
water.

» Boil the resulting yellow precipitate for five minutes and then filter.

e Wash the solid with hot water until the washings are neutral.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1196931?utm_src=pdf-body
https://www.benchchem.com/product/b1196931?utm_src=pdf-body-img
https://www.benchchem.com/product/b1196931?utm_src=pdf-body
https://www.benchchem.com/product/b1196931?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Dry the crude acridone in an oven at 120 °C.

Quantitative Data Summary:

N-
Phenylanthranilic Product Yield (%) Reference
Acid
Organic Syntheses,
Unsubstituted Acridone 76-85 Coll. Vol. 2, p.15
(1943)
2'-Methyl 4-Methylacridone - [7]
4'-Methyl 2-Methylacridone - [7]

Yields for substituted derivatives were not explicitly provided in the cited abstract but the study
focuses on the regioselectivity of the cyclization.

Synthesis of Quinazolinones from Anthranilic Acid

This protocol details a microwave-assisted synthesis of 3-substituted-quinazolin-4(3H)-ones.

Experimental Workflow:
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Mix anthranilic acid (5 mmol),
trimethyl orthoformate (6 mmol),
and amine (6 mmol) in ethanol (10 mL).

irradiation at 120 °C for 30 min.

i

Pour the reaction mixture
over crushed ice.

(Filter the crude product)

(Recrystallize from ethanol)

(Subject the mixture to microwave)

Click to download full resolution via product page
Caption: Microwave-assisted synthesis of quinazolinones.
Methodology:

e In a microwave reaction vessel, combine anthranilic acid (5 mmol, 1.0 equiv), trimethyl
orthoformate (6 mmol, 1.2 equiv), and the desired primary amine (6 mmol, 1.2 equiv) in
ethanol (10 mL).

o Seal the vessel and place it in a microwave reactor.
« Irradiate the mixture at 120 °C for 30 minutes.
 After cooling, pour the reaction mixture over crushed ice.

o Collect the precipitated crude product by filtration.
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o Recrystallize the solid from ethanol to obtain the pure 3-substituted-quinazolin-4(3H)-one.

Quantitative Data Summary:

Amine Product Yield (%) Reference
4-(Trifluoromethyl)aniline 85 [9]
4-Fluoroaniline 92 9]
4-Chloroaniline 20 9]
4-Bromoaniline 88 [9]
Aniline 95 9]

Synthesis of Benzodiazepines via Ugi Four-Component
Reaction

This protocol describes the synthesis of 1,4-benzodiazepine-6-ones using a Ugi-deprotection-
cyclization (UDC) strategy.[11]

Logical Relationship of UDC Strategy:

G D G B ( )

Click to download full resolution via product page

Caption: Ugi-Deprotection-Cyclization (UDC) strategy for benzodiazepine synthesis.
Methodology: Step 1: Ugi Four-Component Reaction

» To a solution of methyl anthranilate (1.0 equiv) in methanol, add the isocyanide (1.0 equiv),
Boc-glycinal (1.0 equiv), and a carboxylic acid (1.0 equiv).

« Stir the reaction mixture at room temperature for 48 hours.

* Remove the solvent under reduced pressure to obtain the crude Ugi product.
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Step 2: Deprotection and Cyclization

o Dissolve the crude Ugi product in 1,2-dichloroethane (DCE) containing 10% trifluoroacetic
acid (TFA).

e Heat the solution at 40 °C overnight.

o Cool the reaction mixture and concentrate under reduced pressure.

 Purify the residue by flash column chromatography to yield the 1,4-benzodiazepine-6-one.

Quantitative Data Summary:

Isocyanide Carboxylic Acid Overall Yield (%) Reference

tert-Butyl isocyanide Acetic acid 65 [11]

tert-Butyl isocyanide Propionic acid 62 [11]

Cyclohexyl isocyanide  Acetic acid 71 [11]

Cyclohexyl isocyanide  Isobutyric acid 68 [11]

Benzyl isocyanide Acetic acid 58 [11]
Conclusion

The synthetic versatility of anthranil and its derivatives provides a powerful platform for the
construction of medicinally important heterocyclic compounds. The protocols and data
presented herein offer a detailed guide for researchers in the fields of organic synthesis and
drug discovery to access a diverse range of quinolines, acridones, quinazolinones, and
benzodiazepines. The continued development of novel synthetic methodologies starting from
these readily available precursors will undoubtedly lead to the discovery of new chemical
entities with significant biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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